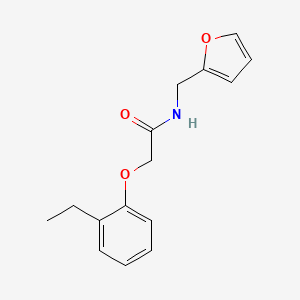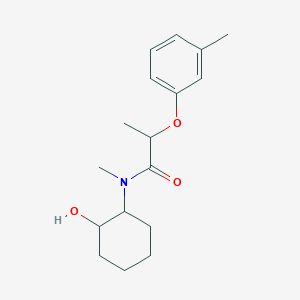![molecular formula C17H18N4O2 B5540278 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)
3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds, among other methods. Although the exact synthesis process for 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is not detailed in the available literature, related compounds have been synthesized through methods involving cyclization reactions, characterization by NMR, mass spectra, and X-ray crystallography (Kumara et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. The molecular geometry, electronic structure, and intermolecular interactions can be examined through techniques like X-ray diffraction and Hirshfeld surface analysis. These analyses reveal the compound's stability, molecular conformation, and electronic properties, which are essential for its potential applications in various fields (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives engage in a range of chemical reactions, influenced by their unique structure. They can participate in nucleophilic substitution reactions, addition reactions, and serve as ligands in coordination chemistry. The specific chemical reactions and properties of 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide would depend on the functional groups present and the overall molecular structure.
Physical Properties Analysis
The physical properties, including solubility, melting point, and thermal stability, play a crucial role in the practical applications of any chemical compound. While specific data for 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is not readily available, related pyrazole derivatives have been shown to be thermally stable up to certain temperatures and exhibit specific solubility profiles in various solvents (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrazole and pyrazoline derivatives, including those similar to the specified compound, have been a significant area of research. These efforts aim to explore new methodologies for creating compounds with potential biological activities. For instance, Hassan et al. (2014, 2015) demonstrated the synthesis of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, characterizing them through various spectral and analytical techniques to assess their cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014; Hassan et al., 2015).
Cytotoxic Activity
Research into the cytotoxic properties of pyrazole derivatives showcases their potential in developing anticancer strategies. The studies by Hassan et al. are pivotal in illustrating the cytotoxic activities of synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, providing a foundation for further exploration into their therapeutic potential (Hassan, Hafez, & Osman, 2014; Hassan et al., 2015).
X-ray Crystallography and Structure Analysis
The application of X-ray crystallography in determining the structures of novel pyrazole derivatives has been documented, providing insight into their molecular configurations and potential interaction mechanisms with biological targets. For example, Wang et al. (2017) reported on the X-ray powder diffraction data for a compound related to the anticoagulant apixaban, illustrating the importance of structural analysis in drug development (Wang et al., 2017).
Antimicrobial and Anticancer Properties
The exploration of pyrazole derivatives for their antimicrobial and anticancer properties is an ongoing area of interest. Research efforts focus on synthesizing novel compounds and evaluating their biological activities to identify candidates for further pharmaceutical development. The work by Hassan et al. (2014, 2015) on the synthesis and in vitro cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines exemplifies this research direction (Hassan, Hafez, & Osman, 2014; Hassan et al., 2015).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-N-(2-pyrrol-1-ylethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-23-14-6-4-5-13(11-14)15-12-16(20-19-15)17(22)18-7-10-21-8-2-3-9-21/h2-6,8-9,11-12H,7,10H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVOFDPCTYFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)
![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)


![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)


![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)